3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a chemical compound with the molecular formula C21H27N3O3. It is known for its significant role in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders .
Mechanism of Action
Target of Action
The primary target of the compound 3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that is associated with several neurological and psychiatric conditions.
Mode of Action
This compound interacts with its target, the D4 dopamine receptor, by binding to it selectively . This binding can alter the receptor’s activity, leading to changes in the signaling pathways it is involved in.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the D4 dopamine receptor . By binding to this receptor, the compound can modulate dopaminergic signaling and potentially influence various neurological and psychiatric processes.
Preparation Methods
The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. The reaction is carried out under specific conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for receptor studies.
Biology: The compound is utilized in studies involving receptor binding and neurotransmitter interactions.
Comparison with Similar Compounds
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is a high-affinity and selective dopamine D4 receptor ligand.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, it is used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications in neurological disorders.
Properties
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBROVQXWXUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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